molecular formula C12H12N2O B1662118 Phenol, 2-[(2-pyridinylmethyl)amino]- CAS No. 102212-26-0

Phenol, 2-[(2-pyridinylmethyl)amino]-

Cat. No. B1662118
CAS RN: 102212-26-0
M. Wt: 200.24 g/mol
InChI Key: GXJRVWZNMZGWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2-[(2-pyridinylmethyl)amino]-, also known as 2-PMAP, is a compound with the empirical formula C12H12N2O . It has a molecular weight of 200.24 . 2-PMAP is a brain penetrant inhibitor of amyloid precursor protein (APP) production . It lowers levels of the amyloid precursor protein (APP) in CHO APP751SW cells and reduces brain level of APP in mice models . 2-PMAP exhibits no cellular toxicity up to 100 μM .


Molecular Structure Analysis

The molecular structure of Phenol, 2-[(2-pyridinylmethyl)amino]- consists of a phenol group (a benzene ring with a hydroxyl group) and a 2-pyridinylmethylamino group . The SMILES string representation of the molecule is OC1=CC=CC=C1NCC2=NC=CC=C2 .


Physical And Chemical Properties Analysis

2-PMAP is a white to dark brown powder . It is soluble in DMSO at 20 mg/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Modulator of Amyloid Precursor Protein (APP) Expression

ARN2966 is a potent post-transcriptional modulator of amyloid precursor protein (APP) expression in transfected CHO cells . APP is the amyloid precursor protein of Alzheimer’s disease .

Inhibitor of APP Production and Aβ Secretion

ARN2966 has been shown to inhibit APP production and Aβ secretion . This is significant because Aβ protein is the major constituent of the amyloid fibrils found in the brains of Alzheimer’s patients .

Potential Alzheimer’s Disease Treatment

Due to its ability to modulate APP expression and inhibit Aβ secretion, ARN2966 has potential as a treatment for Alzheimer’s disease . Alzheimer’s disease is a progressive dementia characterized by neuronal degeneration, synaptic loss, and the deposition of amyloid fibrils in the brain .

Improvement of Memory in Animal Models

ARN2966 treatment has been shown to prevent memory deficits in Alzheimer’s disease transgenic mice . This suggests that ARN2966 could potentially be used to improve memory in Alzheimer’s patients .

Reduction of Aβ Deposition

ARN2966 has been shown to reduce Aβ deposition in the brains of Alzheimer’s disease transgenic mice . This is significant because Aβ deposition is a hallmark of Alzheimer’s disease .

Safety and Tolerability

ARN2966 has been shown to be safe and well-tolerated in animal models . This is an important consideration for any potential therapeutic compound .

Potential for Oral and Intravenous Administration

ARN2966 has shown potential for both oral and intravenous administration . This flexibility in administration routes could make it more convenient for patients .

Potential for BBB Penetration

ARN2966 has shown potential for blood-brain barrier (BBB) penetration . This is crucial for any drug intended to treat neurological conditions like Alzheimer’s disease .

properties

IUPAC Name

2-(pyridin-2-ylmethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJRVWZNMZGWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-[(2-pyridinylmethyl)amino]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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